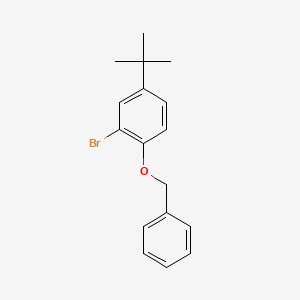

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

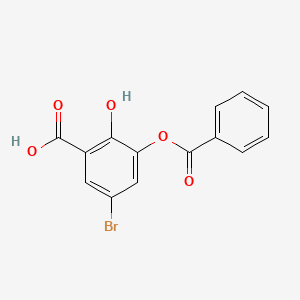

1-Benzyloxy-2-bromo-4-t-butylbenzene is an organic compound with the molecular formula C17H19BrO . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), (S)-(1,1’-binaphthalene)-2,2’-diylbis(diphenylphosphine), and sodium t-butanolate in toluene at 80℃ in an inert atmosphere . The reaction yields a white solid with a melting point of 56.7°C .Molecular Structure Analysis

The molecular weight of 1-Benzyloxy-2-bromo-4-t-butylbenzene is 319.24 g/mol . The InChI Key and the linear structure formula are not provided .Chemical Reactions Analysis

1-Benzyloxy-2-bromo-4-t-butylbenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyloxy-2-bromo-4-t-butylbenzene include a molecular weight of 319.24 g/mol . The boiling point, density, and melting point are not provided .Aplicaciones Científicas De Investigación

Application 1: Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound is a key intermediate in the preparation of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .

- Methods of Application or Experimental Procedures : The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Application 2: Protodeboronation of Pinacol Boronic Esters

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application or Experimental Procedures : The protodeboronation is achieved using a radical approach . This method is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2-bromo-4-t-butylbenzene | |

CAS RN |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)